Adenosine Deaminase Resistance: 2-ClddAdo vs. 2′,3′-Dideoxyadenosine (ddAdo) in CEM T Lymphoblasts
In direct comparative metabolism experiments using cultured CEM T lymphoblasts, the 2-halo-2′,3′-dideoxyadenosine derivatives (including the 2-chloro congener) were not deaminated to a significant extent, in marked contrast to the parent compound 2′,3′-dideoxyadenosine (ddAdo), which underwent rapid catabolism even when adenosine deaminase was pharmacologically inhibited by deoxycoformycin [1]. This metabolic stability advantage is conferred by the 2-chloro substituent and is a class property of the 2-halo-dideoxyadenosine series, but the chlorine atom specifically provides a balance of steric and electronic effects distinct from the 2-fluoro and 2-bromo congeners [1].
ddAdo: rapidly catabolized even with deoxycoformycin
| Evidence Dimension | Resistance to deamination by adenosine deaminase in intact CEM T lymphoblasts |
|---|---|
| Target Compound Data | No significant deamination detected in cultured CEM T lymphoblasts |
| Comparator Or Baseline | 2′,3′-Dideoxyadenosine (ddAdo): rapidly catabolized even with deoxycoformycin ADA inhibition present |
| Quantified Difference | Qualitative binary outcome: 2-ClddAdo metabolically stable vs. ddAdo extensively catabolized under identical conditions |
| Conditions | Cultured CEM T lymphoblast cell line; comparative metabolism assay with radiolabeled nucleosides |
Why This Matters
Metabolic stability against ADA directly determines intracellular half-life and active metabolite accumulation; ddAdo requires co-administration of an ADA inhibitor to achieve antiviral activity, while 2-ClddAdo is intrinsically stable, simplifying experimental protocols and enabling studies in ADA-competent systems.
- [1] Haertle T, Carrera CJ, Wasson DB, Sowers LC, Richman DD, Carson DA. Metabolism and anti-human immunodeficiency virus-1 activity of 2-halo-2′,3′-dideoxyadenosine derivatives. J Biol Chem. 1988;263(12):5870-5875. PMID: 3258602. View Source
